molecular formula C17H12N2S B10885478 6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-31-2

6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B10885478
CAS No.: 7025-31-2
M. Wt: 276.4 g/mol
InChI Key: PQPJVAGOLCIPGT-UHFFFAOYSA-N
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Description

6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core fused with a biphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole typically involves multicomponent reactions that combine various starting materials in a single reaction vessel. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and aromatization steps . Another approach utilizes ionic liquids to promote a one-pot synthesis, combining phenylthiazole and other reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. A modern method involves a three-reactor multistage system, where intermediate compounds are not isolated but continuously processed to form the final product . This approach minimizes waste and reduces production time, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole is unique due to its biphenyl group, which enhances its lipophilicity and allows for better interaction with biological membranes and molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

CAS No.

7025-31-2

Molecular Formula

C17H12N2S

Molecular Weight

276.4 g/mol

IUPAC Name

6-(4-phenylphenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H12N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-10-11-20-17(19)18-16/h1-12H

InChI Key

PQPJVAGOLCIPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

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